Cas no 110654-41-6 (4-(Sulfamoylmethyl)benzoic acid)
4-(Sulfamoylmethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(sulfamoylmethyl)benzoic acid
- 4-[(Aminosulfonyl)methyl]benzoic acid
- 4-Carboxyphenylmethansulfonamid
- Z939944674
- 4-(Sulfamoylmethyl)benzoic acid
-
- MDL: MFCD11647509
- Inchi: 1S/C8H9NO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13)
- InChI Key: RSQIWTKFJBNPJE-UHFFFAOYSA-N
- SMILES: S(CC1C=CC(C(=O)O)=CC=1)(N)(=O)=O
Computed Properties
- Exact Mass: 215.025
- Monoisotopic Mass: 215.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 106
4-(Sulfamoylmethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 172943-1g |
4-[(Aminosulfonyl)methyl]benzoic acid, 95% |
110654-41-6 | 95% | 1g |
$300.00 | 2023-09-10 | |
| Matrix Scientific | 172943-5g |
4-[(Aminosulfonyl)methyl]benzoic acid, 95% |
110654-41-6 | 95% | 5g |
$700.00 | 2023-09-10 | |
| TRC | B535825-25mg |
4-(Sulfamoylmethyl)benzoic Acid |
110654-41-6 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B535825-50mg |
4-(Sulfamoylmethyl)benzoic Acid |
110654-41-6 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B535825-250mg |
4-(Sulfamoylmethyl)benzoic Acid |
110654-41-6 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-59722-0.05g |
4-(sulfamoylmethyl)benzoic acid |
110654-41-6 | 95.0% | 0.05g |
$84.0 | 2025-03-21 | |
| Enamine | EN300-59722-0.1g |
4-(sulfamoylmethyl)benzoic acid |
110654-41-6 | 95.0% | 0.1g |
$125.0 | 2025-03-21 | |
| Enamine | EN300-59722-0.25g |
4-(sulfamoylmethyl)benzoic acid |
110654-41-6 | 95.0% | 0.25g |
$178.0 | 2025-03-21 | |
| Enamine | EN300-59722-0.5g |
4-(sulfamoylmethyl)benzoic acid |
110654-41-6 | 95.0% | 0.5g |
$281.0 | 2025-03-21 | |
| Enamine | EN300-59722-1.0g |
4-(sulfamoylmethyl)benzoic acid |
110654-41-6 | 95.0% | 1.0g |
$361.0 | 2025-03-21 |
4-(Sulfamoylmethyl)benzoic acid Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-(Sulfamoylmethyl)benzoic acid
Comprehensive Overview of 4-(Sulfamoylmethyl)benzoic acid (CAS No. 110654-41-6): Properties, Applications, and Industry Insights
4-(Sulfamoylmethyl)benzoic acid (CAS 110654-41-6) is a specialized organic compound gaining traction in pharmaceutical and chemical research due to its unique sulfamoyl and carboxyl functional groups. This benzoic acid derivative is widely studied for its potential as a key intermediate in drug synthesis, particularly in designing enzyme inhibitors and biocompatible materials. Its molecular structure (C8H9NO4S) combines aromatic and polar moieties, enabling versatile reactivity.
Recent trends highlight growing interest in sulfonamide-based compounds like 4-(Sulfamoylmethyl)benzoic acid for their role in targeted drug delivery systems and green chemistry applications. Researchers frequently search for "CAS 110654-41-6 solubility" or "synthesis protocol for sulfamoylmethyl derivatives," reflecting demand for practical data. The compound's water solubility (enhanced by its ionic groups) and thermal stability (decomposition point >200°C) make it suitable for aqueous-phase reactions.
In pharmaceutical contexts, this compound is explored for carbonic anhydrase inhibition—a hot topic linked to glaucoma and cancer therapy. Patent analyses reveal its use in prodrug formulations, aligning with the industry's focus on enhanced bioavailability. Environmental scientists also investigate its biodegradation pathways, responding to queries like "eco-friendly sulfonamide degradation."
From a commercial perspective, 4-(Sulfamoylmethyl)benzoic acid suppliers emphasize high-purity grades (>98%) for research applications. Analytical techniques such as HPLC-UV and LC-MS are critical for quality control, addressing common search terms like "CAS 110654-41-6 analytical standard." Regulatory databases confirm its non-hazardous status under standard handling conditions.
Emerging studies connect this compound to metal-organic frameworks (MOFs)—a trending material science area. Its bifunctional groups enable coordination chemistry applications, attracting attention in catalyst design and molecular sensing. This interdisciplinary potential positions 110654-41-6 as a compound of interest for next-gen material development.
For synthetic chemists, optimization of one-pot synthesis routes using 4-(bromomethyl)benzoic acid precursors remains a key discussion point. Recent publications highlight atom-economical methods with reduced byproducts, aligning with sustainable chemistry principles. Such advancements address frequent queries about "cost-effective sulfamoylation techniques."
In summary, 4-(Sulfamoylmethyl)benzoic acid exemplifies the convergence of medicinal chemistry and advanced materials. With ongoing research into its structure-activity relationships and industrial-scale production, this compound continues to inspire innovation across scientific disciplines while meeting stringent quality benchmarks.
110654-41-6 (4-(Sulfamoylmethyl)benzoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)